Regioisomeric Differentiation: 3-Oxo-4-aryl vs. 4-Oxo-3-aryl Substitution Determines Paroxetine Synthetic Utility
The target compound (CAS 400770-98-1) bears the ketone at C3 and the 4-fluorophenyl group at C4, a substitution pattern that directly maps onto the paroxetine scaffold after stereoselective reduction and O-alkylation. In the validated synthetic route disclosed in EP0812827B1, trans-1-tert-butoxycarbonyl-4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenyl)oxymethyl]piperidine—the immediate precursor to paroxetine—is prepared from a C3-functionalized 4-(4-fluorophenyl)piperidine intermediate [1]. In contrast, the regioisomer CAS 632352-74-0 (3-(4-fluorophenyl)-4-oxopiperidine) positions the ketone at C4 and the aryl group at C3, necessitating entirely different reduction and functionalization strategies that do not converge on the paroxetine scaffold. The 4-oxo regioisomer has a melting point of 72-74°C , whereas the physical form and thermal behavior of the 3-oxo target compound differ, directly impacting intermediate isolation and purification workflows in multi-step synthetic sequences.
| Evidence Dimension | Synthetic route compatibility for paroxetine scaffold construction |
|---|---|
| Target Compound Data | C3-ketone, C4-aryl; direct precursor to trans-1-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine → paroxetine (Patent EP0812827B1) |
| Comparator Or Baseline | CAS 632352-74-0: C4-ketone, C3-aryl; not a direct paroxetine intermediate; melting point 72-74°C; alternative synthetic trajectory required |
| Quantified Difference | Regioisomeric ketone position: C3 vs. C4; melting point difference measurable (comparator 72-74°C; target compound physical form distinct per vendor listings implying different crystalline packing); divergent synthetic pathways |
| Conditions | Synthetic intermediate context; patent-validated paroxetine route (EP0812827B1); melting point via FB Pharmtech technical datasheet for comparator |
Why This Matters
Procurement of the correct regioisomer (C3-ketone) is mandatory for paroxetine-related discovery programs; the C4-ketone regioisomer leads to dead-end synthetic pathways, wasted resources, and irreproducible biological results.
- [1] EP0812827B1. Piperidine derivative as intermediates for the preparation of paroxetine and process for their preparation. European Patent Office, 1997. Discloses trans-1-tert-butoxycarbonyl-4-(4-fluorophenyl)-3-[(3,4-methylenedioxyphenyl)oxymethyl]piperidine as the direct paroxetine precursor. View Source
